molecular formula C14H21NO4S2 B2607980 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396860-54-0

2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B2607980
CAS RN: 1396860-54-0
M. Wt: 331.45
InChI Key: DGLJQVOIICJWFV-UHFFFAOYSA-N
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Description

The compound “2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic alkyl or aryl group . The molecule also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiophene ring, the sulfonyl group, and the spirocyclic structure. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiophene ring and the sulfonyl group. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the sulfonyl group might participate in reactions such as hydrolysis or esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the sulfonyl group might make the compound a strong acid . The compound’s solubility, melting point, boiling point, and other properties would also depend on its molecular structure .

Scientific Research Applications

Chemiluminescence in Synthetic Chemistry

The compound contributes to the field of synthetic chemistry, particularly in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are studied for their base-induced chemiluminescence properties. These dioxetanes exhibit thermal stability, enabling room temperature handling, and their base-induced decomposition in DMSO produces light, indicating potential applications in chemiluminescence-based assays and sensors (Watanabe et al., 2010).

Matrix Metalloproteinase Inhibition

This compound plays a role in the development of inhibitors for matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and degradation. Derivatives of the compound have shown moderate inhibitory activity against MMP-2, with implications for cancer treatment and managing tissue-related diseases (Zhang et al., 2017).

Growth-Regulating Activity

In agricultural chemistry, a derivative of this compound has been synthesized and found to exhibit growth-regulating activity. This finding suggests potential applications in enhancing agricultural productivity or developing new agrochemicals (Sharifkanov et al., 2001).

Molecular Structure Analysis

The compound is utilized in the synthesis of novel substituted 1,5-benzothiazepines containing a sulfonyl moiety. These synthesized compounds undergo detailed molecular structure analyses, including single-crystal X-ray diffraction, to determine their potential reactivity and applications (Chhakra et al., 2019).

Biological Activity Studies

Derivatives of this compound have been synthesized and their biological activities have been evaluated. This includes studying their structure and interactions at the molecular level, indicating potential applications in medicinal chemistry and drug development (Yuan et al., 2017).

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-4-11-5-6-12(20-11)21(16,17)15-7-14(8-15)9-18-13(2,3)19-10-14/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLJQVOIICJWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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